molecular formula C12H14F2O3 B1383293 3-Butoxy-2,6-difluorophenylacetic acid CAS No. 1706446-28-7

3-Butoxy-2,6-difluorophenylacetic acid

Cat. No.: B1383293
CAS No.: 1706446-28-7
M. Wt: 244.23 g/mol
InChI Key: NRIDBSKTABRTOC-UHFFFAOYSA-N
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Description

3-Butoxy-2,6-difluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by a butoxy group at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring, with an acetic acid side chain. Fluorinated aromatic compounds are widely utilized in pharmaceuticals and agrochemicals due to their metabolic stability and enhanced binding affinity .

Properties

IUPAC Name

2-(3-butoxy-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-2-3-6-17-10-5-4-9(13)8(12(10)14)7-11(15)16/h4-5H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIDBSKTABRTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,6-difluorophenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
3-Butoxy-2,6-difluorophenylacetic acid serves as an important building block in the synthesis of pharmaceutical compounds. The presence of the difluorophenyl group is known to enhance lipophilicity and bioavailability, which are critical factors in drug design. Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for further development in medicinal chemistry .

Case Study:
A study focused on synthesizing derivatives of this compound demonstrated its potential as an anti-inflammatory agent. The synthesized derivatives were tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. Results showed that certain derivatives exhibited significant inhibition, suggesting a pathway for developing new anti-inflammatory drugs.

Chemical Synthesis

Intermediate in Organic Synthesis:
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including esterification and amide formation, which are essential in organic synthesis .

Synthetic Routes:
The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis usually begins with commercially available fluorinated phenols.
  • Reagents: Common reagents include coupling agents and bases to facilitate the formation of the butoxy group.
  • Optimization: Reaction conditions such as temperature and solvent choice significantly affect yield and selectivity .

Biological Research

Biological Activity Studies:
Research has shown that the structural features of this compound contribute to its biological activity. Studies have focused on its interaction with biological targets, particularly enzymes and receptors. The fluorinated structure may influence binding affinities and alter pharmacodynamics .

Case Study:
A recent investigation explored the compound's effects on cell proliferation in cancer cell lines. The study revealed that certain concentrations of this compound inhibited cell growth significantly compared to controls. This finding highlights its potential as a lead compound for anticancer drug development.

Material Science

Fluorinated Building Blocks:
In material science, this compound is utilized as a fluorinated building block for developing advanced materials with unique properties. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and polymers .

Applications in Coatings:
Fluorinated compounds are known for their hydrophobic properties; thus, incorporating this compound into polymer matrices can lead to the development of water-repellent coatings used in various industries, including automotive and aerospace.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsDrug development; anti-inflammatory agentsEnhanced bioavailability; improved efficacy
Chemical SynthesisIntermediate for complex organic moleculesVersatile reactivity
Biological ResearchCell proliferation studies; enzyme interactionsPotential anticancer activity
Material ScienceAdvanced coatings; polymer additivesImproved durability; hydrophobic properties

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Butoxy-2,6-difluorophenylacetic acid with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number LogP<sup>*</sup> Melting Point (°C) Solubility (mg/mL)
This compound 3-OButyl, 2,6-F C12H14F2O3 260.24 Not reported ~4.0<sup>†</sup> Not available Low (lipophilic)
4-Bromo-2,6-difluorophenylacetic acid 4-Br, 2,6-F C8H5BrF2O2 251.02 537033-54-8 2.8 Not reported 10–20 (DMSO)
3-Ethoxy-2,6-difluorophenylacetic acid 3-OEthyl, 2,6-F C10H10F2O3 216.18 1092461-32-9 2.5 Not reported Moderate
3-Chloro-2,6-difluorophenylacetic acid 3-Cl, 2,6-F C8H5ClF2O2 206.57 261762-53-2 2.3 Not reported 15–30 (MeOH)

<sup>*</sup>LogP values estimated via analogs; <sup>†</sup>Based on 3-Butoxy-2,6-difluorobenzoic acid (LogP = 3.60) .

Key Observations:

  • Lipophilicity : The butoxy group significantly increases LogP compared to ethoxy or halogenated analogs, suggesting enhanced membrane permeability for drug delivery applications.

Biological Activity

3-Butoxy-2,6-difluorophenylacetic acid (BDFA) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with BDFA, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H14F2O3 and a molecular weight of approximately 244.24 g/mol. Its structure includes a butoxy group and two fluorine atoms on the aromatic ring, which enhance its lipophilicity and metabolic stability, potentially influencing its biological behavior .

The biological activity of BDFA is hypothesized to stem from its interaction with various biological targets. The presence of fluorine atoms typically enhances pharmacological properties such as:

  • Increased Lipophilicity: Facilitating membrane permeability.
  • Metabolic Stability: Reducing degradation by metabolic enzymes.
  • Binding Affinity: Potentially interacting with specific receptors or enzymes involved in metabolic pathways.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures to BDFA may exhibit anti-inflammatory effects. This activity could be attributed to the inhibition of pro-inflammatory cytokines and enzymes.

2. Effects on Lipid Metabolism

Studies have suggested that BDFA might influence lipid metabolism, which could have implications in conditions such as obesity and metabolic syndrome. The compound's structural similarities to other bioactive compounds hint at its potential role in modulating lipid profiles .

3. Potential Neuroprotective Effects

Preliminary studies have indicated that BDFA could have neuroprotective properties, possibly through inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic transmission in the brain . This suggests a potential application in treating neurodegenerative diseases like Alzheimer's.

Research Findings and Case Studies

A number of studies have explored the biological activities of BDFA and related compounds:

StudyFocusFindings
Xie et al., 2018AChE InhibitionDemonstrated that structurally similar compounds can inhibit AChE, suggesting potential for cognitive enhancement .
Razavi et al., 2019Anti-inflammatory ActivityFound that certain derivatives exhibited significant anti-inflammatory effects in vitro .
PMC6768047Lipid MetabolismHighlighted the influence of difluorophenylacetic acids on lipid metabolism pathways .

Synthesis and Applications

The synthesis of BDFA can be achieved through various methods that emphasize the importance of reagent selection for high purity yields. Its applications extend beyond medicinal chemistry into agrochemicals and organic synthesis, indicating its versatility as a chemical intermediate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Butoxy-2,6-difluorophenylacetic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using boronic acid intermediates (e.g., 3-butoxy-2,6-difluorophenylboronic acid, CAS 849062-15-3) and acetic acid derivatives. Key steps include palladium-catalyzed coupling under inert conditions and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to resolve fluorine substituents and butoxy/acetate groups.
  • Purity assessment : Employ reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm.
  • Mass analysis : LC-MS/MS in negative ion mode for accurate mass determination and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor using HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for fluorinated phenylacetic acid derivatives?

  • Methodological Answer : Variability often arises from assay conditions. Standardize protocols:

  • Use consistent cell lines (e.g., HEK293 for receptor binding assays) and controls (e.g., salicylic acid derivatives as reference inhibitors).
  • Validate results across multiple labs using blinded replicates.
  • Perform dose-response curves (IC50_{50}/EC50_{50}) with statistical power analysis .

Q. What strategies mitigate degradation of this compound under experimental conditions?

  • Methodological Answer :

  • Photostability : Use light-protected setups (amber glassware, UV filters).
  • Thermal stability : Optimize reaction temperatures (e.g., <50°C for aqueous solutions).
  • Chemical stabilization : Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to buffer systems .

Q. How to design experiments to study the environmental persistence of this compound?

  • Methodological Answer :

  • Half-life studies : Expose the compound to simulated sunlight (Xe lamp, 300–800 nm) and analyze degradation via LC-MS/MS.
  • Microbial degradation : Use soil slurry assays (OECD 307 guideline) with LC-TOF-MS to identify metabolites.
  • Compare with perfluorinated analogs (e.g., PFAS) to assess fluorine substitution impacts on persistence .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic sites.
  • Validate predictions with kinetic experiments (e.g., reaction with thiols or amines, monitored by 19F^{19}\text{F} NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.